4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring, a morpholinopyrimidine moiety, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide typically involves multiple steps:
-
Formation of the Morpholinopyrimidine Intermediate
Starting Materials: 4-chloropyrimidine and morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Attachment of the Ethyl Linker
Starting Materials: The morpholinopyrimidine intermediate and 2-bromoethanol.
Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a base such as sodium hydride in DMF.
-
Formation of the Final Benzamide Compound
Starting Materials: The ethyl-linked intermediate and 4-fluorobenzoyl chloride.
Reaction Conditions: The final step involves an acylation reaction, usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, potentially yielding amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amine derivatives of the pyrimidine or benzamide moieties.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new drugs or as a tool in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(pyrimidin-4-yloxy)ethyl)benzamide
- 4-fluoro-N-(2-(morpholin-4-yl)ethyl)benzamide
- 4-fluoro-N-(2-(pyrimidin-4-yl)ethyl)benzamide
Uniqueness
4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is unique due to the presence of both the morpholinopyrimidine moiety and the fluorobenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-14-3-1-13(2-4-14)17(23)19-5-8-25-16-11-15(20-12-21-16)22-6-9-24-10-7-22/h1-4,11-12H,5-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJBCADHKVFTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.